molecular formula C11H16O B1257616 2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde CAS No. 139539-68-7

2-(2,2,3-Trimethylcyclopent-3-enyl)acrylaldehyde

Cat. No. B1257616
M. Wt: 164.24 g/mol
InChI Key: JCZADWGNQITWFH-UHFFFAOYSA-N
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Patent
US05665696

Procedure details

A 3 liter 3 neck round bottomed flask was charged with 50 g of sodium hydroxide (1.25 moles) in 250 g of methanol. 200 g of paraformaldehyde, 500 g of hexane and 2.5 g of BHA were added and the flask was cooled to 0° C. With fast agitation 500 g of campholenic aldehyde at a purity of 88.9% (2.92 moles) were added dropwise over 70 minutes keeping the temperature at 0°-5° C. The batch was stirred for 3 hours at 0° C. Then 50 ml of water was added and the layers are separated. The water layer was back extracted with 250 ml of hexane. The hexane extracts were combined and washed with 2×500 ml of 10% sodium hydroxide and 3×500 ml of water. The batch was dried and afforded 1163 g of crude 2-(2,2,3-trimethylcyclopent-3-en-1-yl)propenal in hexane. A second batch was prepared analogously affording 1169 g of crude product.
[Compound]
Name
3
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C=O.[CH3:5]CCCCC.[CH3:11][C:12]1[C:16]([CH3:18])([CH3:17])[CH:15]([CH2:19][CH:20]=[O:21])[CH2:14][CH:13]=1>CO.O>[CH3:18][C:16]1([CH3:17])[C:12]([CH3:11])=[CH:13][CH2:14][CH:15]1[C:19](=[CH2:5])[CH:20]=[O:21] |f:0.1|

Inputs

Step One
Name
3
Quantity
3 L
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 g
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
C=O
Name
Quantity
500 g
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
CC1=CCC(C1(C)C)CC=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The batch was stirred for 3 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0°-5° C
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The water layer was back extracted with 250 ml of hexane
WASH
Type
WASH
Details
washed with 2×500 ml of 10% sodium hydroxide and 3×500 ml of water
CUSTOM
Type
CUSTOM
Details
The batch was dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C(CC=C1C)C(C=O)=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1163 g
YIELD: CALCULATEDPERCENTYIELD 215.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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